molecular formula C12H7N3O4 B3574114 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 54609-04-0

5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3574114
CAS No.: 54609-04-0
M. Wt: 257.20 g/mol
InChI Key: LFUFXZIFDSDERX-UHFFFAOYSA-N
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Description

Role as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. researchgate.net The utility of the 1,2,4-oxadiazole ring stems from its rigid, planar structure which allows appended functional groups to be positioned in precise spatial orientations for optimal interaction with biological receptors.

Compounds incorporating this nucleus have been investigated for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.govnih.gov The presence of the 1,2,4-oxadiazole moiety has been traced in a number of established, commercially available drugs, underscoring its importance in pharmaceutical design. nih.govingentaconnect.com

Bioisosteric Replacements in Molecular Design for Enhanced Research Properties

In molecular design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for amide and ester functionalities. nih.govresearchgate.netscispace.com

Amide and ester groups are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes, which can limit a compound's stability and duration of action. The 1,2,4-oxadiazole ring mimics the key electronic and steric features of these groups, such as their hydrogen bonding capacity, while offering superior metabolic stability due to its resistance to hydrolysis. nih.govnih.govresearchgate.net This strategy of replacing metabolically vulnerable groups with a stable bioisostere like 1,2,4-oxadiazole is a widely used technique to enhance the properties of research compounds. scispace.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-12(19-14-11)10-2-1-7-18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUFXZIFDSDERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360524
Record name STK520795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54609-04-0
Record name STK520795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Trajectory and Evolution of Oxadiazole Studies

The history of the 1,2,4-oxadiazole (B8745197) ring dates back to 1884, when it was first synthesized by Tiemann and Krüger. nih.govresearchgate.net For many decades following its discovery, it remained a subject of primarily academic chemical interest. A significant turning point occurred nearly 80 years after its discovery when its photochemical rearrangements were observed, sparking greater interest among chemists. nih.gov

Systematic studies into the biological activities of 1,2,4-oxadiazole derivatives began in the 1940s. nih.gov This research culminated two decades later with the introduction of Oxolamine, a cough suppressant, which was the first commercially available drug containing the 1,2,4-oxadiazole ring. nih.govresearchgate.net Over the last four decades, research into this heterocycle has expanded dramatically, with scientists exploring its potential in a vast number of therapeutic areas. nih.gov The interest in the biological applications of 1,2,4-oxadiazoles has seen a notable increase in the last fifteen years, solidifying its status as a cornerstone heterocycle in modern drug discovery. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Furan 2 Yl 3 4 Nitrophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine optimized geometries, vibrational frequencies, and various electronic properties. For heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict structural parameters such as bond lengths and angles. ajchem-a.com

Studies on related furan (B31954) and oxadiazole derivatives demonstrate that DFT is instrumental in analyzing the molecule's reactivity. mdpi.comresearchgate.net The distribution of electron density, calculated through DFT, helps in identifying the most probable sites for electrophilic and nucleophilic attacks. For 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the presence of electronegative nitrogen and oxygen atoms in the oxadiazole ring, the electron-rich furan ring, and the electron-withdrawing nitro group on the phenyl ring creates a complex electronic landscape. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visually represent these charge distributions. In similar molecules, the red regions of an MEP map (indicating negative potential) are typically located around the oxygen and nitrogen atoms, suggesting these are the primary sites for electrophilic attack, while blue regions (positive potential) highlight areas prone to nucleophilic attack. ajchem-a.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netirjweb.com For aromatic and heterocyclic systems, these values provide insight into their bioactivity. irjweb.com

While specific HOMO-LUMO energy values for this compound are not available in the cited literature, studies on analogous compounds provide a reference for the expected range of these properties. For example, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated the HOMO and LUMO energies and the corresponding energy gap, which are presented in the table below. ajchem-a.com Analysis of the HOMO and LUMO distributions in the target compound would likely show the HOMO localized on the electron-rich furan and oxadiazole rings, while the LUMO would be concentrated on the electron-deficient nitrophenyl moiety, facilitating intramolecular charge transfer.

Table 1: Example of FMO Energies and Global Reactivity Descriptors for a Related Oxadiazole Derivative. ajchem-a.com
ParameterValue (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815
Chemical Hardness (η)2.2407
Electronegativity (χ)4.3335
Electrophilicity Index (ω)4.1950

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential in drug discovery and materials science to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. ijper.org This method is widely used to understand the mechanism of action of potential drug candidates and to screen virtual libraries of compounds.

For derivatives of 1,3,4-oxadiazole and furan, docking studies have been performed against various enzymatic targets to explore their therapeutic potential. For instance, furan-oxadiazole derivatives have been docked into the active sites of enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase and human tyrosinase to predict their binding affinity and interaction patterns. semanticscholar.orgnih.govscilit.com These studies often reveal key interactions, such as hydrogen bonds with polar amino acid residues and π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine), which are crucial for stabilizing the ligand-protein complex. ijper.org

In the context of this compound, the oxadiazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the furan and phenyl rings can participate in hydrophobic and π-π stacking interactions. The nitro group could also form hydrogen bonds or other electrostatic interactions within the active site. The table below shows example binding affinities for furan-1,3,4-oxadiazole derivatives against human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), illustrating the binding energies that can be obtained from such studies. mdpi.com

Table 2: Example of Binding Affinities from Molecular Docking for Related Furan-1,3,4-Oxadiazole Scaffolds. mdpi.com
CompoundBinding Affinity (kcal/mol) with hTYRP1Binding Affinity (kcal/mol) with hTYR
BF4 (2,5-dimethoxy substituted)-11.50-12.10
BF5 (2-methoxy substituted)-11.55-13.30
Kojic Acid (Standard)-8.90-6.62

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations model the movements of atoms and molecules, allowing for the assessment of the stability of the ligand-protein complex. semanticscholar.org

MD simulations of furan-oxadiazole derivatives complexed with target enzymes have been used to confirm the stability of the docked poses. semanticscholar.org These simulations, often run for nanoseconds, can verify that the key interactions observed in docking are maintained over time, providing stronger evidence for the proposed binding mode. semanticscholar.org Such studies on related compounds have shown that the ligands remain stably bound within the active site throughout the simulation period. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR models, for example, use descriptors related to the steric and electrostatic fields of the molecules to build a predictive model. researchgate.net

QSAR studies have been successfully applied to various classes of oxadiazole derivatives to guide the design of new compounds with enhanced activity. researchgate.netnih.gov These models identify key structural features that positively or negatively influence the biological activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives indicated that adding bulky groups at the 5-position (where the furan ring is in the target compound) and more electronegative groups on the phenyl ring could improve biological activity. researchgate.net

For a series of compounds including the this compound scaffold, a QSAR model could be developed using various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

Table 3: Examples of Descriptor Classes Used in QSAR Models for Biologically Active Heterocycles.
Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesDescribes electronic distribution and reactivity
StericMolecular Weight, Molar Refractivity, van der Waals volumeDescribes the size and shape of the molecule
HydrophobicLogP (Partition coefficient)Describes solubility and membrane permeability
TopologicalConnectivity indices, Wiener indexDescribes molecular branching and structure

Predictive Model Development for Biological Activities

The development of predictive models for the biological activities of compounds like this compound is a key aspect of computational drug discovery. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to correlate the structural features of molecules with their biological effects, such as antibacterial or anticancer activity.

For the 1,2,4-oxadiazole class of compounds, researchers have developed 3D-QSAR models to guide the design of new analogues with improved potency. These models are built upon the principle that the three-dimensional geometric and electronic properties of a molecule are directly related to its biological activity. The process typically involves aligning a series of related compounds and calculating various molecular fields or descriptors to build a statistical model that can predict the activity of new, untested molecules. Such studies are crucial for optimizing lead compounds in drug development pipelines.

Descriptors and Statistical Analysis in QSAR Modeling

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and the application of rigorous statistical analysis. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including steric, electronic, hydrophobic, and topological properties.

Commonly used descriptors in the QSAR analysis of heterocyclic compounds like 1,2,4-oxadiazoles include:

Steric Descriptors: Derived from methods like Comparative Molecular Field Analysis (CoMFA), these describe the shape and size of the molecule.

Electrostatic Descriptors: Also used in CoMFA, these quantify the electronic charge distribution across the molecule.

Hydrophobic and Hydrogen-Bonding Descriptors: Incorporated in methods like Comparative Molecular Shape Indices Analysis (CoMSIA), these account for a molecule's lipophilicity and its potential to form hydrogen bonds.

Topological and Quantum Chemical Descriptors: These can include properties like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, which are often used to describe the reactivity and polarity of molecules.

The statistical methods used to correlate these descriptors with biological activity are critical for the model's validity. Partial Least Squares (PLS) is a frequently employed technique in 3D-QSAR studies to handle the large number of correlated descriptors. The predictive power of the resulting models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred).

Table 1: Common Descriptors and Statistical Methods in QSAR

Descriptor Type Examples Statistical Method Purpose
3D Field-Based Steric (Lennard-Jones potential), Electrostatic (Coulomb potential) CoMFA, CoMSIA To model the 3D shape and electronic properties of molecules and relate them to activity.
Physicochemical LogP (lipophilicity), Molar Refractivity Multiple Linear Regression (MLR) To correlate bulk properties with biological activity in simpler, non-3D models.
Quantum Chemical HOMO/LUMO energies, Dipole Moment MLR, PLS To relate electronic structure and reactivity to biological function.

| Topological | Connectivity indices, Shape indices | MLR, Artificial Neural Networks (ANN) | To describe molecular structure through graph theory, capturing size, shape, and branching. |

In Silico Predictive Parameters for Compound Behavior

Lipinski's Rule of Five provides a set of guidelines for evaluating the potential for oral bioavailability of a drug candidate. A compound is more likely to be orally active if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors (sum of -NH and -OH groups)

Fewer than 10 hydrogen bond acceptors (sum of N and O atoms)

Topological Polar Surface Area (TPSA) is a descriptor used to predict the membrane permeability of a molecule. It is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. Compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability.

Drug-Likeness is a qualitative concept used to assess whether a compound contains structural features common in known drugs. It is often evaluated using computational models that have been trained on databases of existing drugs and non-drug molecules. These models provide a score that helps prioritize compounds for further investigation.

While specific calculated values for this compound are not available from the search results, the table below outlines the estimated parameters based on its known chemical structure.

Table 2: Predicted In Silico Parameters for this compound

Parameter Predicted Value/Compliance Significance
Molecular Formula C₁₂H₇N₃O₄ -
Molecular Weight 257.20 g/mol Complies with Lipinski's Rule (< 500)
LogP (calculated) ~2.5-3.0 Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors 0 Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 6 (3 N atoms, 3 O atoms) Complies with Lipinski's Rule (< 10)
Lipinski's Rule of Five 0 Violations High probability of good oral bioavailability
TPSA (calculated) ~85-95 Ų Suggests good membrane permeability (< 140 Ų)

| Drug-Likeness | Likely Favorable | The scaffold contains fragments common in bioactive molecules. |

Structure Activity Relationship Sar Investigations of Oxadiazole Derivatives Featuring Furan and Nitrophenyl Moieties

Impact of Furan (B31954) Substituents on Biological Activity Profiles

The furan ring, a five-membered aromatic heterocycle containing oxygen, is a prevalent feature in many biologically active compounds. mdpi.com Its presence in the 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole structure is significant, and modifications to this moiety can profoundly impact the compound's biological profile. Research into related structures has shown that the introduction of aromatic five-membered heterocycles, such as furan, can enhance antifungal activity. frontiersin.org

Table 1: Hypothetical Impact of Furan Ring Substitutions on Biological Activity

R (Substituent on Furan Ring) Predicted Change in Activity Rationale
H (unsubstituted) Baseline activity Reference compound.
CH3 (electron-donating) Potential increase or decrease May enhance hydrophobic interactions but could also introduce steric hindrance.
Cl (electron-withdrawing) Potential increase in activity Halogen atoms can participate in halogen bonding and alter electronic properties.
NO2 (strong electron-withdrawing) Potential increase in activity May enhance interactions with electron-rich pockets in target proteins.

This table is illustrative and based on general SAR principles for heterocyclic compounds.

Role of Nitrophenyl Moiety and its Positional Isomers on Compound Activity

The nitrophenyl group is a critical pharmacophore in many bioactive molecules, often contributing to their mechanism of action through electronic and steric effects. In the context of this compound, the presence and position of the nitro (NO2) group on the phenyl ring are key determinants of biological activity.

Research has consistently shown that the introduction of an electron-withdrawing group (EWG) on the aryl substituent of an oxadiazole ring can lead to an increase in antitumor activity. nih.gov Specifically, the nitro group is a potent EWG. Studies on related 1,2,4-oxadiazole (B8745197) derivatives have demonstrated that the position of the nitro group is crucial. For example, in some series of anticancer agents, a nitro group at the meta position of the phenyl ring was found to be more favorable for activity than a para substitution. nih.gov Conversely, other studies on antitubercular agents have shown a preference for the para position over meta and ortho isomers.

Table 2: Influence of Nitro Group Position on Anticancer Activity of Phenyl-1,3,4-Oxadiazole Derivatives

Compound Nitro Group Position Relative Anticancer Activity
Derivative A para +++
Derivative B meta ++
Derivative C ortho +
Derivative D Unsubstituted +

This table is a generalized representation based on findings from various studies on nitrophenyl-oxadiazole derivatives.

Influence of the 1,2,4-Oxadiazole Core on Compound Properties and Interactions

The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring are capable of forming hydrogen bonds with biological macromolecules, such as enzymes and receptors. nih.gov The ring itself is electron-poor, which influences the electronic properties of the attached furan and nitrophenyl groups. mdpi.com The geometry of the 1,2,4-oxadiazole ring also plays a crucial role in defining the spatial orientation of the furan and nitrophenyl substituents, which is critical for proper alignment within a biological target's binding site. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more pronounced at the C-5 position compared to the C-3 position. nih.gov

Rational Design Principles for Modulating Bioactivity

Based on the SAR investigations of this compound and related compounds, several rational design principles can be formulated to modulate their biological activity:

Modification of the Nitrophenyl Moiety : The position and nature of the substituent on the phenyl ring are critical. Given that electron-withdrawing groups tend to enhance activity, exploring other EWGs besides the nitro group could be beneficial. The position of the substituent should be optimized based on the target, as different positional isomers can exhibit varied activities. nih.gov

Substitution on the Furan Ring : The furan ring offers another site for modification. Introducing small, lipophilic, or electron-withdrawing groups could enhance binding affinity to target proteins. The goal would be to improve interactions with the target's binding pocket without introducing steric clashes.

Bioisosteric Replacement : While the 1,2,4-oxadiazole core is generally favorable for its stability and ability to form hydrogen bonds, replacing it with other five-membered heterocycles (e.g., 1,3,4-oxadiazole (B1194373), triazole, or thiadiazole) could lead to compounds with different electronic and geometric properties, potentially resulting in altered or improved biological activity.

Conformational Rigidity : Introducing linkers or substituents that restrict the rotation between the rings could lock the molecule in a more bioactive conformation, thereby enhancing its potency.

By systematically applying these design principles, it is possible to generate new derivatives of this compound with potentially improved therapeutic properties.

Mechanistic Insights into the Actions of 5 Furan 2 Yl 3 4 Nitrophenyl 1,2,4 Oxadiazole Analogs

Mechanisms of Biological Efficacy (e.g., Enzyme Inhibition, Apoptosis Induction)

The biological activities of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole and its analogs are diverse, stemming from their ability to interact with various biological targets and modulate cellular processes. A primary mechanism of action for many 1,2,4-oxadiazole (B8745197) derivatives is enzyme inhibition. nih.govmdpi.com The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide functionalities, which allows these compounds to fit into the active sites of enzymes that typically bind to substrates containing these groups. chim.itnih.govnih.gov This structural mimicry can lead to the potent and selective inhibition of key enzymes involved in disease pathogenesis.

Another significant mechanism of biological efficacy is the induction of apoptosis, or programmed cell death. Several studies have shown that derivatives containing the 1,2,4-oxadiazole scaffold can trigger apoptotic pathways in cancer cells. semanticscholar.orgnih.gov This can occur through the disruption of cellular structures like microtubules, leading to cell cycle arrest, typically at the G2/M phase, which subsequently initiates the apoptotic cascade. nih.gov The activation of key apoptotic proteins, such as caspases, and the downregulation of anti-apoptotic proteins are also observed effects of these compounds. semanticscholar.org For instance, certain nitrile derivatives have been shown to increase caspase-3 levels, a key executioner in the apoptotic pathway. semanticscholar.org

Target Identification and Validation (e.g., PLpro, SDH, TIP47, Peptide Deformylase)

The specific molecular targets of this compound analogs have been a subject of extensive research, leading to the identification and validation of several key enzymes.

Papain-like Protease (PLpro): The viral papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govfrontiersin.org A series of 1,2,4-oxadiazole derivatives have been designed and synthesized as PLpro inhibitors. nih.gov The design strategy often involves using the 1,2,4-oxadiazole core to replace the amide backbone of known inhibitors, such as GRL0617. nih.govresearchgate.net This isosteric replacement has led to the discovery of potent inhibitors, with compounds like 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline showing significant inhibitory activity against SARS-CoV-2 PLpro. nih.gov Docking studies have further elucidated the binding modes of these inhibitors within the active site of the enzyme. mongoliajol.info

Succinate Dehydrogenase (SDH): Succinate dehydrogenase (SDH) is a vital enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. mdpi.com Inhibition of SDH can disrupt cellular respiration and energy metabolism, making it an effective target for antifungal agents. mdpi.comnih.gov Novel 1,2,4-oxadiazole compounds have been developed as potent SDH inhibitors. acs.orgnih.gov By replacing the azo bond in existing azobenzene (B91143) derivatives with a 1,2,4-oxadiazole ring, researchers have created compounds with enhanced fungicidal activity. acs.orgnih.gov Molecular modeling suggests that the 1,2,4-oxadiazole ring can form a π–π interaction with residues in the enzyme's active site, such as D_Y586 in Rhizoctonia solani, contributing to their high potency. nih.gov

Compound Target Organism In Vitro EC50 (µg/mL) In Vivo EC50 (µg/mL)
Compound D2Rhizoctonia solani0.0011.08
FluxapyroxadRhizoctonia solani--

Data sourced from references acs.orgnih.gov.

Peptide Deformylase (PDF): Peptide deformylase is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. oup.com Its critical role in bacterial survival makes it an attractive target for new antibacterial agents. oup.com The 1,2,4-oxadiazole scaffold has been incorporated into inhibitors as an isostere of amide functions to target PDF. oup.com This has led to the development of new non-peptidic inhibitors of this enzyme. researchgate.net

While TIP47 has been mentioned as a potential target, specific research validating the direct inhibition of TIP47 by this compound or its close analogs is not extensively documented in the provided search results.

Cellular Pathway Modulation Studies

Beyond the inhibition of specific enzymes, this compound analogs can modulate broader cellular pathways. Studies have shown that these compounds can induce apoptosis by disrupting microtubule polymerization. nih.gov This interference with the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase. nih.gov The cell cycle arrest is often associated with the upregulation of key regulatory proteins like cyclin B1. nih.gov

Furthermore, the induction of apoptosis by these compounds is linked to the activation of the caspase cascade. semanticscholar.org For example, certain 1,2,3-triazole/1,2,4-oxadiazole hybrids have been shown to promote apoptosis by activating caspase-3 and caspase-8, up-regulating the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2. semanticscholar.org Additionally, some 1,3,4-oxadiazole (B1194373) conjugates have been found to enhance the production of reactive oxygen species (ROS), which can lead to cellular stress and trigger apoptosis. nih.gov These findings indicate that the cytotoxic effects of these compounds are not limited to a single target but involve the modulation of complex cellular signaling networks that control cell proliferation, survival, and death.

Mechanistic Organic Chemistry of Synthesis Reactions

The synthesis of the 1,2,4-oxadiazole core, including the specific compound this compound, is primarily achieved through well-established synthetic routes in organic chemistry. The two most common methods are the reaction of an amidoxime (B1450833) with a carboxylic acid derivative and the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide. chim.it

Reaction Pathway Elucidation

The pathways to synthesize 3,5-disubstituted 1,2,4-oxadiazoles are versatile, allowing for different substituents to be placed at the C3 and C5 positions of the heterocyclic ring. rjptonline.org

Amidoxime Formation: A nitrile is reacted with hydroxylamine (B1172632) to form the corresponding amidoxime. nih.gov

O-Acylation: The amidoxime is then coupled with a carboxylic acid or one of its derivatives (like an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. nih.govresearchgate.net This step often requires a coupling agent or a base.

Cyclodehydration: The O-acylamidoxime intermediate undergoes a cyclodehydration reaction, typically promoted by heat or a base, to form the final 1,2,4-oxadiazole ring. nih.govmdpi.com In this approach, the substituent from the amidoxime ends up at the C3 position, while the substituent from the carboxylic acid is at the C5 position. chim.it

1,3-Dipolar Cycloaddition ([3+2] Approach): This classical method involves the cycloaddition of a nitrile oxide with a nitrile. chim.itorganic-chemistry.org

Nitrile Oxide Formation: The nitrile oxide is typically generated in situ from an aldoxime via oxidation or from an α-nitroketone through dehydration. organic-chemistry.org

Cycloaddition: The generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile to form the 1,2,4-oxadiazole ring. organic-chemistry.org In this pathway, the substituent from the nitrile that generates the nitrile oxide is located at the C3 position, and the substituent from the reacting nitrile is at the C5 position. chim.it

Other methods include oxidative cyclization, where the heterocyclic core is formed through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com

Intermediate Identification and Characterization

The identification and characterization of intermediates are crucial for understanding the reaction mechanism and optimizing the synthesis.

O-Acylamidoxime: In the amidoxime pathway, the O-acylamidoxime is the key intermediate. chim.itresearchgate.net In some cases, this intermediate can be isolated and characterized before the final cyclization step. chim.it Its formation is the result of the acylation of the hydroxyl group of the amidoxime. The stability of this intermediate can vary, and its subsequent cyclization to the 1,2,4-oxadiazole is often facilitated by heating or the use of a base, which promotes the necessary dehydration. nih.govmdpi.com

Nitrile Oxides and α-Nitroketones: In the 1,3-dipolar cycloaddition route, nitrile oxides are the reactive intermediates. organic-chemistry.org These are often too reactive to be isolated and are generated in the reaction mixture. One method to form them involves the dehydration of α-nitroketones, which themselves are formed from the nitration of alkynes. organic-chemistry.org The presence of these intermediates is inferred from the final product and by trapping experiments.

N-Halogenated Derivatives: In certain oxidative cyclization methods, such as those using N-bromosuccinimide (NBS), an N-halogenated amidoxime is proposed as an intermediate. mdpi.com This intermediate then undergoes dehydrohalogenation in the presence of a base to form an imine intermediate, which subsequently cyclizes to the 1,2,4-oxadiazole. mdpi.com

Synthetic Route Key Intermediate(s) Formation Method
Amidoxime RouteO-AcylamidoximeAcylation of an amidoxime with a carboxylic acid derivative. nih.govresearchgate.net
1,3-Dipolar CycloadditionNitrile Oxide, α-NitroketoneDehydration of α-nitroketones or oxidation of aldoximes. organic-chemistry.org
Oxidative CyclizationN-Halogenated AmidoximeReaction of an amidoxime with an N-halosuccinimide. mdpi.com

Advanced Research Applications Beyond Basic Characterization

Investigation of Antimicrobial Efficacy and Mechanistic Pathways

The convergence of the furan (B31954), nitrophenyl, and oxadiazole motifs suggests a strong potential for antimicrobial activity. Derivatives containing these individual components have demonstrated significant efficacy against a wide range of pathogens.

Antibacterial Activity: Spectrum and Potency

The presence of a nitrofuran-like structure is a strong indicator of potential antibacterial action. Nitrofuran derivatives are known to possess broad-spectrum antibacterial activity. The nitro group is often crucial for the mechanism of action, which typically involves enzymatic reduction within the bacterial cell to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring is a recognized scaffold in the development of novel antibacterial agents. Studies on various substituted oxadiazoles (B1248032) have shown activity against both Gram-positive and Gram-negative bacteria. For instance, research on related 1,3,4-oxadiazole (B1194373) derivatives has highlighted that the presence of electronegative groups, such as a nitro (NO₂) group on a phenyl ring, can enhance antimicrobial effects. nih.gov

Table 1: Anticipated Antibacterial Spectrum for 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Bacterial Strain Gram Type Anticipated Activity Rationale
Staphylococcus aureus Gram-positive Potentially High Oxadiazole and nitrofuran derivatives have shown significant activity against staphylococcal strains. nih.gov
Escherichia coli Gram-negative Potentially Moderate to High The nitrofuran moiety is typically effective against E. coli. nih.gov
Pseudomonas aeruginosa Gram-negative Potentially Moderate Often resistant, but some oxadiazole derivatives show activity.

Note: This table is predictive and based on the activities of structurally related compounds. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.

Antifungal Activity: Spectrum and Potency

The furan and oxadiazole moieties are also implicated in antifungal activity. Various synthetic derivatives incorporating these rings have been evaluated against pathogenic fungi. For example, certain 1,3,4-oxadiazole-2-thiols have been synthesized and tested against species like Aspergillus flavus, Aspergillus niger, and Mucor species. asianpubs.org The introduction of aromatic five-membered heterocycles, such as a furan ring, into oxadiazole structures has been shown to promote antifungal activity. frontiersin.org

Table 2: Anticipated Antifungal Spectrum for this compound

Fungal Strain Type Anticipated Activity Rationale
Candida albicans Yeast Potentially Moderate A common target for novel antifungal agents.
Aspergillus niger Mold Potentially High Structurally related oxadiazoles have shown efficacy. asianpubs.org
Aspergillus flavus Mold Potentially High Structurally related oxadiazoles have shown efficacy. asianpubs.org

Note: This table is predictive. Specific MIC values for this compound against these fungal strains are not available in the current literature.

Antiviral Activity: Specific Targets and Inhibition

While less commonly reported than antibacterial or antifungal properties, some oxadiazole derivatives have been investigated for antiviral activity. The specific structural combination of the furan and nitrophenyl groups with the 1,2,4-oxadiazole ring does not point to a widely recognized class of antiviral agents. However, the general ability of heterocyclic compounds to interact with viral enzymes or replication processes means that antiviral potential cannot be entirely ruled out without experimental screening. For instance, the marketed drug Raltegravir, an HIV integrase inhibitor, contains a 1,3,4-oxadiazole ring, demonstrating the utility of this scaffold in antiviral drug design.

Antineoplastic and Anticancer Research

The 1,2,4-oxadiazole scaffold is of significant interest in oncology research. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of different substituents on the oxadiazole ring allows for the modulation of activity and targeting of specific cancer-related pathways.

Induction of Apoptosis and Cell Cycle Modulation

A common mechanism of action for many anticancer compounds, including some oxadiazole derivatives, is the induction of apoptosis (programmed cell death) and interference with the normal cell cycle of cancer cells. While no specific studies have detailed these mechanisms for this compound, research on other oxadiazoles has shown they can trigger apoptotic pathways. For example, certain 1,3,4-oxadiazole conjugates have been found to trigger apoptosis and cell growth arrest processes. nih.gov It is plausible that the target compound could exert similar effects, potentially through the activation of caspases or modulation of Bcl-2 family proteins, leading to the systematic dismantling of cancer cells.

Enzyme Inhibitory Potentials in Cancer Pathways

Many modern anticancer drugs function by inhibiting specific enzymes that are crucial for the growth and proliferation of cancer cells. Heterocyclic compounds, including oxadiazoles, are frequently explored as enzyme inhibitors.

Note: This table outlines potential targets based on the activities of the broader oxadiazole class of compounds. Direct inhibitory activity of this compound against these enzymes requires experimental validation.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound corresponding to the advanced research applications requested in the outline.

The instructions require a strict focus solely on this specific chemical compound, including detailed research findings and data tables for its anti-inflammatory, analgesic, antioxidant, herbicidal, insecticidal, and fungicidal properties. Unfortunately, studies detailing these particular activities for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. Generating content without specific research data would lead to speculation and inaccuracies, which violates the core requirement for a factual and authoritative article.

While the broader classes of compounds, such as 1,2,4-oxadiazoles, furan derivatives, and nitrophenyl-containing molecules, have been investigated for a wide range of biological and agrochemical activities, this information falls outside the strict scope of the request which is focused on a single, specific compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the chemical compound "this compound" to generate a detailed article that adheres to the provided outline.

The search results yield information on related compounds, such as the 1,3,4-oxadiazole isomer or derivatives with different substitution patterns. Additionally, general reviews on the synthesis, computational analysis, and biological activities of the broader 1,2,4-oxadiazole class of compounds are available.

However, a core requirement of the request is to focus solely on "this compound" and not introduce information from outside this explicit scope. Extrapolating data from related but distinct molecules would not be scientifically accurate and would violate the instructions provided.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the emerging research frontiers and future directions for this specific compound at this time. Further experimental research and publication on "this compound" are needed before such an article can be written.

Q & A

Q. What are the standard synthesis protocols for 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how is reaction completion monitored?

The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carboxylic acid derivatives with 4-nitrobenzamide precursors. A key intermediate is formed via cyclization under acidic or basic conditions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . Final product characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • ¹H NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl) and furan ring protons (δ 6.3–7.2 ppm).
  • ¹³C NMR : Identify the oxadiazole ring carbons (δ 160–170 ppm) and nitrophenyl/furan carbons.
  • FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological activities are associated with structurally similar oxadiazole derivatives, and how might the furan/nitrophenyl groups influence activity?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. The nitrophenyl group enhances electron-withdrawing effects, improving binding to biological targets (e.g., enzyme active sites), while the furan moiety may contribute to π-π stacking interactions with aromatic residues in proteins .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like E. coli DNA gyrase (PDB: 1KZN) or human COX-2 (PDB: 5KIR) identifies potential binding modes. For example, the nitrophenyl group may form hydrogen bonds with catalytic residues, while the furan ring contributes to hydrophobic interactions .

Q. What contradictions exist in reported biological data for oxadiazoles, and how can they be resolved experimentally?

Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from differences in bacterial strain susceptibility or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are recommended for cross-study comparisons .

Q. Which reaction conditions (solvent, catalyst, temperature) maximize yield in the cyclization step of oxadiazole synthesis?

  • Solvent : DMF or acetonitrile (polar aprotic solvents enhance cyclization).
  • Catalyst : p-Toluenesulfonic acid (PTSA) or POCl₃ for acid-mediated reactions.
  • Temperature : 80–100°C for 6–12 hours under reflux. Yields >70% are achievable when intermediates are purified via column chromatography before cyclization .

Methodological Recommendations

  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) for intermediates.
  • Analytical Validation : Pair HPLC (C18 column, UV detection at 254 nm) with NMR for purity assessment .
  • Toxicity Screening : Prioritize Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) for preclinical evaluation .

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Reactant of Route 1
Reactant of Route 1
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.